

# Crystal Structure of Lutetium Sulfate Octahydrate: A Technical Guide

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Compound of Interest		
Compound Name:	Lutetium sulfate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **lutetium sulfate** octahydrate (Lu<sub>2</sub>(SO<sub>4</sub>)<sub>3·8</sub>H<sub>2</sub>O). The information presented is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of the material's solid-state properties. This document summarizes key crystallographic data, outlines experimental protocols for synthesis and analysis, and presents logical workflows through diagrams.

### Introduction

**Lutetium sulfate** octahydrate is a hydrated inorganic salt of the rare earth element lutetium. As the final and smallest member of the lanthanide series, lutetium and its compounds are of significant interest in various fields, including medical imaging, catalysis, and as scintillators. A thorough understanding of its crystal structure is fundamental to elucidating its physicochemical properties and potential applications. **Lutetium sulfate** octahydrate belongs to a series of isostructural lanthanide sulfate octahydrates, which exhibit consistent structural motifs across the latter part of the lanthanide series.

# **Crystallographic Data**

While a dedicated, fully refined crystal structure for **lutetium sulfate** octahydrate is not readily available in the surveyed literature, the compound is known to be isostructural with other heavy lanthanide sulfate octahydrates, such as those of holmium, thulium, and ytterbium.[1] These



compounds crystallize in the monoclinic crystal system with the space group C2/c. The crystallographic data presented below are based on the closely related and structurally analogous thulium sulfate octahydrate, which provides a reliable model for the lutetium counterpart due to the lanthanide contraction.

Table 1: Crystallographic Data for  $Ln_2(SO_4)_3.8H_2O$  (Ln = Ho, Tm) as an Analog for  $Lu_2(SO_4)_3.8H_2O$ 

Parameter	Ho <sub>2</sub> (SO <sub>4</sub> ) <sub>3</sub> ·8H <sub>2</sub> O	Tm <sub>2</sub> (SO <sub>4</sub> ) <sub>3</sub> ·8H <sub>2</sub> O
Crystal System	Monoclinic	Monoclinic
Space Group	C2/c	C2/c
a (Å)	13.4421(4)	13.4118(14)
b (Å)	6.6745(2)	6.6402(6)
c (Å)	18.1642(5)	18.1040(16)
β (°)	102.006(1)	101.980(8)
Volume (ų)	1592.5(1)	1575.9(3)
Z	4	4
Calculated Density (g/cm³)	3.328	3.385

Data sourced from studies on isostructural lanthanide sulfate octahydrates.[1]

# **Structural Description**

The crystal structure of **lutetium sulfate** octahydrate is characterized by a three-dimensional network. The lutetium cations (Lu<sup>3+</sup>) are coordinated by oxygen atoms from both water molecules and sulfate anions. The coordination environment of the lanthanide ion in this structure type is typically eight-coordinate, forming a distorted bicapped trigonal prism or a similar polyhedron.

The structure consists of chains of LuO<sub>8</sub> polyhedra linked by sulfate tetrahedra. These chains are further interconnected, forming a complex and stable framework. The eight water



molecules of hydration play a crucial role in the crystal packing, participating in the coordination sphere of the lutetium ion and forming an extensive network of hydrogen bonds.

# Experimental Protocols Synthesis of Lutetium Sulfate Octahydrate Single Crystals

The growth of single crystals of **lutetium sulfate** octahydrate suitable for X-ray diffraction can be achieved by the slow evaporation of an aqueous solution.

#### Materials:

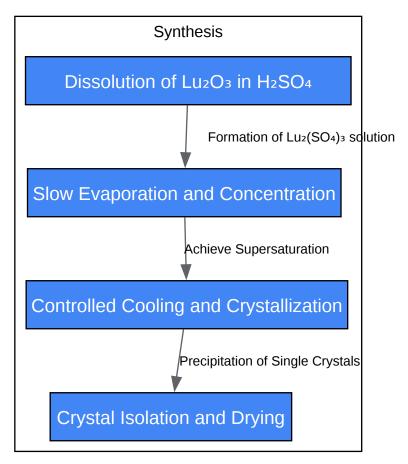
- Lutetium(III) oxide (Lu<sub>2</sub>O<sub>3</sub>) (99.9% or higher purity)
- Sulfuric acid (H2SO4), concentrated
- Deionized water

#### Procedure:

- Dissolution: A stoichiometric amount of lutetium(III) oxide is carefully dissolved in a minimal amount of dilute sulfuric acid. Gentle heating may be applied to facilitate dissolution.
- Concentration: The resulting lutetium sulfate solution is then slowly concentrated by evaporation at a constant, slightly elevated temperature (e.g., 30-40 °C) to achieve supersaturation.
- Crystallization: The supersaturated solution is allowed to cool slowly to room temperature.
   Colorless, well-formed crystals of lutetium sulfate octahydrate will precipitate over several days to weeks.
- Isolation: The crystals are isolated from the mother liquor by filtration, washed with a small amount of cold deionized water, and dried in a desiccator.

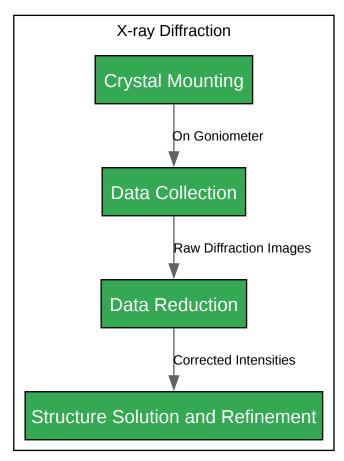


#### Synthesis Workflow for Lutetium Sulfate Octahydrate Crystals

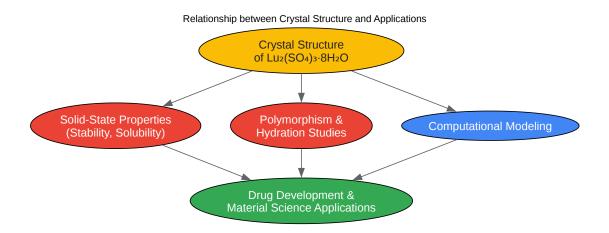




#### X-ray Diffraction Experimental Workflow







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## References

- 1. researchgate.net [researchgate.net]
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